molecular formula C10H13NO2 B12449838 Ethyl 2-cyanocyclohexene-1-carboxylate

Ethyl 2-cyanocyclohexene-1-carboxylate

Cat. No.: B12449838
M. Wt: 179.22 g/mol
InChI Key: SENUVZSUSPRTKG-UHFFFAOYSA-N
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Description

Ethyl 2-cyanocyclohexene-1-carboxylate is an organic compound with the molecular formula C10H13NO2. It is a derivative of cyclohexene, featuring a cyano group (-CN) and an ester group (-COOEt) attached to the cyclohexene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanocyclohexene-1-carboxylate can be synthesized through the condensation of cyclohexanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanocyclohexene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyanocyclohexene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanocyclohexene-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group and ester group provide reactive sites for various chemical transformations. The compound can participate in cyclization reactions to form heterocyclic compounds, which are important in medicinal chemistry .

Comparison with Similar Compounds

Ethyl 2-cyanocyclohexene-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a cyano group and an ester group on a cyclohexene ring, which provides distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-cyanocyclohexene-1-carboxylate

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h2-6H2,1H3

InChI Key

SENUVZSUSPRTKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1)C#N

Origin of Product

United States

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